molecular formula C4H10Si B1198757 1-Methylsiletane

1-Methylsiletane

Cat. No.: B1198757
M. Wt: 86.21 g/mol
InChI Key: CQFRXHDORNUERA-UHFFFAOYSA-N
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Description

1-Methylsiletane (silacyclobutane with a methyl substituent) is a four-membered silicon-containing heterocycle first synthesized in the mid-20th century . Its structure consists of a silicon atom bonded to three carbons within a strained ring system. The compound has been extensively studied for its unique electronic and steric properties, which arise from the combination of silicon’s larger atomic radius and the inherent ring strain of the cyclobutane framework. Key synthetic routes include Grignard-based methods and enyne polymerization, as demonstrated in the preparation of derivatives like 1-(buta-1,3-dien-2-yl)-1-methylsiletane . Spectroscopic data (¹H-NMR, ¹³C-NMR) and computational studies have provided insights into its geometry and inversion dynamics, with barriers comparable to methylcyclobutane .

Properties

Molecular Formula

C4H10Si

Molecular Weight

86.21 g/mol

IUPAC Name

1-methylsiletane

InChI

InChI=1S/C4H10Si/c1-5-3-2-4-5/h5H,2-4H2,1H3

InChI Key

CQFRXHDORNUERA-UHFFFAOYSA-N

Canonical SMILES

C[SiH]1CCC1

Synonyms

1-methylsilacyclobutane

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylsiletane can be synthesized through several methods. One common approach involves the reaction of methylsilane with ethylene in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, this compound is produced using chemical vapor deposition techniques. Hot wire chemical vapor deposition (HWCVD) is a notable method where the compound is formed by decomposing methylsilane on a heated tungsten filament .

Chemical Reactions Analysis

Types of Reactions: 1-Methylsiletane undergoes various chemical reactions, including:

    Cycloreversion: This reaction leads to the formation of ethene and methylsilene.

    Ring Opening: This reaction produces propene and methylsilylene.

    Exocyclic Si–CH₃ Bond Cleavage: This reaction generates methyl radicals.

Common Reagents and Conditions: The reactions typically occur under high-temperature conditions, often facilitated by a catalyst such as tungsten in HWCVD processes. The activation energies for these reactions vary, with cycloreversion having the lowest energy requirement .

Major Products: The major products formed from these reactions include ethene, methylsilene, propene, and methylsilylene .

Scientific Research Applications

1-Methylsiletane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methylsiletane involves its decomposition on a heated filament, leading to the formation of reactive intermediates such as silenes and silylenes. These intermediates participate in further reactions, contributing to the overall chemical process. The molecular targets include the silicon-hydrogen and silicon-carbon bonds, which undergo cleavage and reformation during the reactions .

Comparison with Similar Compounds

Structural and Thermodynamic Comparisons

Ring Strain and Stability
  • 1-Methylsiletane vs. 1,1-Dimethylsiletane :
    The addition of a second methyl group in 1,1-dimethylsiletane increases steric hindrance but slightly reduces ring strain due to enhanced silicon-carbon bond lengths (gas electron diffraction data) . However, this compound exhibits a higher inversion barrier (~8–10 kcal/mol) compared to methylcyclobutane, reflecting silicon’s larger atomic size and reduced p-orbital overlap .
  • Silacyclobutanes vs. Carbon Analogues :
    Silicon’s lower electronegativity and longer bond lengths (Si–C: ~1.87 Å vs. C–C: ~1.54 Å) result in distinct thermodynamic properties. For example, silacyclobutanes generally undergo ring-opening reactions at lower temperatures than cyclobutanes due to weaker Si–C bonds .
Substituent Effects
  • Aryl-Substituted Derivatives :
    1,1-Bis(2,6-dimethylphenyl)siletane demonstrates enhanced stability compared to this compound, attributed to the electron-donating and sterically bulky aryl groups that mitigate ring strain .
  • Halogenated Derivatives :
    Derivatives like 1-(dibromomethyl)-1-methylsiletane exhibit altered reactivity, with bromine substituents facilitating nucleophilic substitution reactions at the silicon center .

Spectroscopic and Reactivity Profiles

NMR Characteristics
  • This compound :
    Key ¹H-NMR signals include δ 0.42 ppm (Si–CH₃) and δ 5.07–6.50 ppm (vinyl protons in substituted derivatives) .
  • 1,1-Dimethylsiletane :
    The ¹H-NMR spectrum shows upfield shifts for methyl groups (δ 0.3–0.5 ppm) due to reduced ring strain compared to this compound .
Reaction Pathways
  • Diels-Alder Reactivity: 1-(Buta-1,3-dien-2-yl)-1-methylsiletane undergoes Diels-Alder reactions with dienophiles at milder conditions (50°C) compared to non-silicon-containing dienes, highlighting silicon’s electron-withdrawing effects .
  • Ring-Opening Polymerization :
    Silacyclobutanes, including this compound, polymerize via thermal or catalytic ring-opening, producing polysilanes with applications in materials science. This contrasts with carbon-based cyclobutanes, which typically require harsher conditions for polymerization .

Data Tables

Table 1: Comparative Properties of Silacyclobutanes
Compound Inversion Barrier (kcal/mol) Ring-Opening Temp (°C) Key ¹H-NMR Shifts (δ, ppm)
This compound 8–10 80–100 0.42 (Si–CH₃), 5.07–6.50
1,1-Dimethylsiletane 6–8 100–120 0.3–0.5 (Si–(CH₃)₂)
1,1-Bis(2,6-dimethylphenyl)siletane N/A >150 0.6–0.8 (Si–CH₃), 6.8–7.2 (aryl)
Table 2: Reactivity in Diels-Alder Reactions
Compound Reaction Temp (°C) Yield (%) Reference
1-(Buta-1,3-dien-2-yl)-1-methylsiletane 50 75
1,3-Butadiene 80 60

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